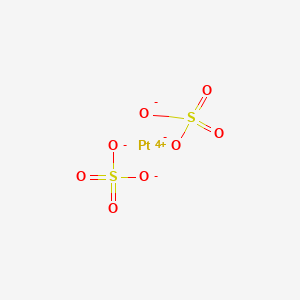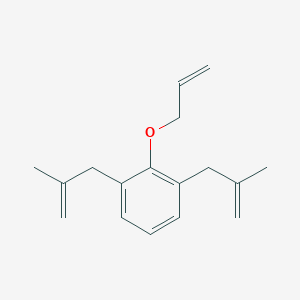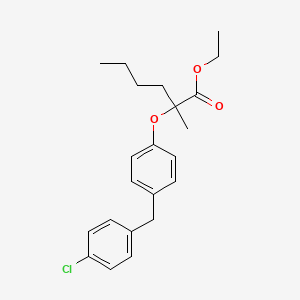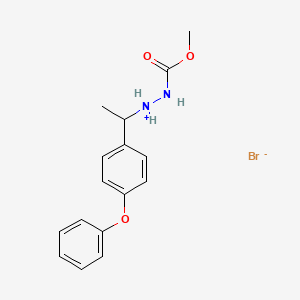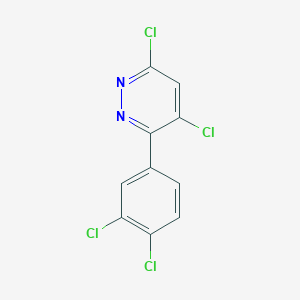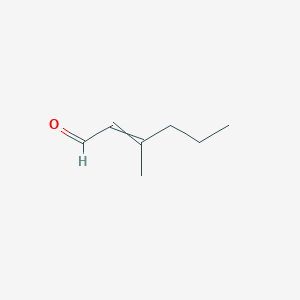
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is a complex organic compound with a unique structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid typically involves multiple steps. One common method starts with the hydrogenation of phenanthrene to produce dodecahydrophenanthrene.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene under high pressure and temperature conditions. The subsequent functionalization to introduce the carboxylic acid group can be achieved using various catalytic processes and reagents, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful in diverse applications .
Applications De Recherche Scientifique
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and receptors, influencing various molecular pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, which lacks the carboxylic acid group and is fully aromatic.
Dodecahydrophenanthrene: A hydrogenated derivative of phenanthrene without the carboxylic acid group.
Phenanthrene-9-carboxylic acid: Similar structure but not fully hydrogenated.
Uniqueness
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is unique due to its combination of a fully hydrogenated phenanthrene core and a carboxylic acid functional group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
7470-17-9 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9-13H,1-8H2,(H,16,17) |
Clé InChI |
UYRVSIYBUBTAGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C=C(C3C2CCCC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



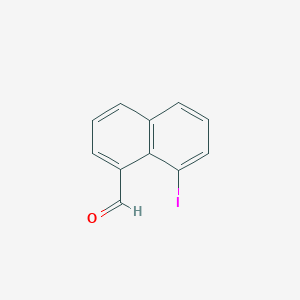
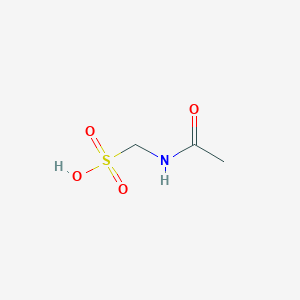

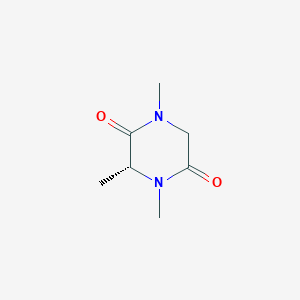
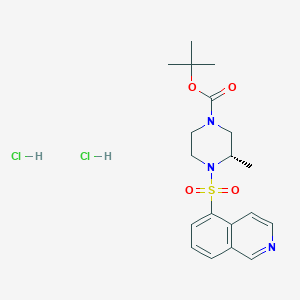
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
